N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide
Übersicht
Beschreibung
“N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide” is a synthetic piperazine derivative . It has been studied for its efficacy as an acetylcholinesterase inhibitor (AChEI), which is relevant to Alzheimer’s disease treatment . The compound has a molecular formula of C10H13NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzamide group . The exact 3D structure can be viewed using specialized software .Wissenschaftliche Forschungsanwendungen
Dopamine D3 Receptor Ligands
The modification of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent and selective dopamine D(4) receptor ligand, led to the identification of derivatives with moderate D(3) affinity. These structural modifications, specifically the inclusion of 2-methoxyphenyl and 2,3-dichlorophenyl derivatives, demonstrated the compound's potential as a selective ligand for the D(3) receptor, highlighting its significance in researching dopamine-related disorders (Leopoldo et al., 2002).
Serotonin Antagonists
The compound has been investigated for its affinity towards serotonin receptors. Studies conducted to improve the selectivity of serotonin 1A (5-HT1A) antagonists led to the creation of derivatives that retain 5-HT1A affinity with an emphasis on reduced alpha 1-adrenergic affinity. This research direction underscores the compound's utility in developing selective serotonin receptor antagonists with potential therapeutic applications (Raghupathi et al., 1991).
Radioligands for Imaging
The exploration of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors via sigma receptors underscores the compound's application in diagnostic imaging. The preferential binding to sigma receptors, overexpressed in breast cancer cells, highlights its potential role in the non-invasive assessment of tumor proliferation, offering insights into its application in oncology (Caveliers et al., 2002).
Tocolytic Activity
Research on 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide revealed its tocolytic activity by inhibiting uterine contractions. This study presents the compound's potential application in managing preterm labor, emphasizing its action via muscarinic receptors (Lucky & Omonkhelin, 2009).
Melatonergic MT2 Selective Agents
N-acyl-4-indanyl-piperazines derived from the modification of the compound have shown high affinity for melatonergic MT(2) receptors. The discovery of selective MT(2) agonists from this series, capable of advancing circadian phase in rats, illuminates the compound's relevance in sleep disorders and circadian rhythm research (Mattson et al., 2003).
Wirkmechanismus
Target of Action
The target of a drug is typically a protein within the body that the drug binds to, which can be identified through various experimental methods such as affinity chromatography or computational predictions .
Mode of Action
This refers to how the drug interacts with its target and the biochemical and physiological changes that result from this interaction. This is often determined through a combination of experimental studies and computational modeling .
Biochemical Pathways
Drugs can affect various biochemical pathways within the body. Understanding these pathways often involves studying the drug’s effects on cellular processes and reactions, which can be done through techniques like metabolomics .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the drug. These properties can greatly affect a drug’s efficacy and are often studied in preclinical and clinical trials .
Result of Action
This refers to the ultimate effects of the drug at the molecular and cellular level. These effects can be studied using a variety of techniques, including molecular biology, biochemistry, and cell biology methods .
Action Environment
The environment in which a drug acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all impact a drug’s action .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJWMQYVRCWQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.